molecular formula C14H22ClNO B12774811 2-(1-Pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride CAS No. 88364-19-6

2-(1-Pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride

Cat. No.: B12774811
CAS No.: 88364-19-6
M. Wt: 255.78 g/mol
InChI Key: WTJYJMGMXJBQKC-UHFFFAOYSA-N
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Description

2-(1-Pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is a chemical compound that features a pyrrolidine ring attached to a tetrahydroindanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves the reaction of 4,5,6,7-tetrahydro-1-indanone with pyrrolidine in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyrrolidinylmethyl)pyridine
  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones

Uniqueness

2-(1-Pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to its combination of a pyrrolidine ring with a tetrahydroindanone structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

88364-19-6

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

2-(pyrrolidin-1-ylmethyl)-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c16-14-12(10-15-7-3-4-8-15)9-11-5-1-2-6-13(11)14;/h12H,1-10H2;1H

InChI Key

WTJYJMGMXJBQKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CC(C2=O)CN3CCCC3.Cl

Origin of Product

United States

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